Monoiodoamphenicol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

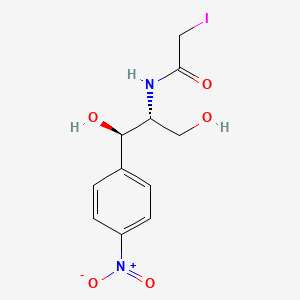

Monoiodoamphenicol, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2O5 and its molecular weight is 380.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Monoiodoamphenicol exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis.

- Case Study: Ribosomal Binding

Research has demonstrated that this compound preferentially binds to the ribosomal protein L16 in Escherichia coli, which is critical for its antibiotic activity. This interaction is similar to that of chloramphenicol but with distinct binding characteristics that enhance its efficacy against resistant strains .

Inhibition of DNA Synthesis

Another notable application of this compound is its role in inhibiting DNA synthesis in bacterial cells. This property is particularly useful in studying bacterial replication processes.

- Case Study: In Vitro DNA Synthesis

Studies have shown that this compound effectively inhibits the synthesis of DNA in vitro by targeting the DNA polymerase complex. This inhibition provides insights into the mechanisms of bacterial growth and replication, making it a valuable tool for microbiological research .

Target Prediction in Drug Development

This compound serves as a model compound in computational studies aimed at predicting biological targets for bioactive molecules. Its well-characterized interactions facilitate the development of predictive models that can be applied to other compounds.

- Data Table: Target Prediction Models

| Model Type | Description | Accuracy (%) |

|---|---|---|

| PASS Online | Predicts biological activity based on chemical structure | 99.3 |

| SEA | Similarity ensemble approach for target prediction | 58 |

| TargetHunter | Utilizes known targets to predict new interactions | 44.7 |

These models have confirmed the primary targets of various bioactive molecules, including this compound, enhancing our understanding of drug-target interactions .

Veterinary Applications

Due to its potent antibacterial properties, this compound has been explored for veterinary use, particularly in treating infections in livestock and pets.

- Case Study: Veterinary Use

This compound has been tested in veterinary settings for its effectiveness against infections caused by resistant bacterial strains in animals. Its application helps mitigate the risks associated with antibiotic resistance in veterinary medicine .

Research Tool in Biochemistry

In biochemical research, this compound is utilized as a tool to study protein synthesis and ribosomal function. Its ability to selectively inhibit specific ribosomal activities allows researchers to dissect complex biochemical pathways.

Properties

CAS No. |

40027-73-4 |

|---|---|

Molecular Formula |

C11H13IN2O5 |

Molecular Weight |

380.14 g/mol |

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-iodoacetamide |

InChI |

InChI=1S/C11H13IN2O5/c12-5-10(16)13-9(6-15)11(17)7-1-3-8(4-2-7)14(18)19/h1-4,9,11,15,17H,5-6H2,(H,13,16)/t9-,11-/m1/s1 |

InChI Key |

YRWBLCUITDTYCT-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CI)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-] |

Synonyms |

D-(-)-threo-1-4-nitrophenyl-2-(iodoacetamido)-1, 3-propanediol monoiodoamphenicol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.